2,5-dimethyl-N'-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide
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Overview
Description
2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is a complex organic compound with a unique structure that includes a furan ring, a phenoxyphenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2,5-dimethylfuran-3-carbohydrazide with 3-phenoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The phenoxyphenyl group may play a role in binding to hydrophobic pockets, while the carbohydrazide moiety could be involved in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
2,5-dimethyl-N’-[(E)-(3-phenoxyphenyl)methylidene]furan-3-carbohydrazide is unique due to its specific combination of a furan ring, phenoxyphenyl group, and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-11-19(15(2)24-14)20(23)22-21-13-16-7-6-10-18(12-16)25-17-8-4-3-5-9-17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
InChI Key |
STVCPOHZUSXTEK-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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